molecular formula C9H11BrN2O B13183760 2-(5-Bromopyridin-3-yl)oxolan-3-amine

2-(5-Bromopyridin-3-yl)oxolan-3-amine

Cat. No.: B13183760
M. Wt: 243.10 g/mol
InChI Key: BIYWLJOOUXCBQB-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-3-yl)oxolan-3-amine is a chemical compound with the molecular formula C9H12BrN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-3-yl)oxolan-3-amine typically involves the bromination of pyridine derivatives followed by the introduction of the oxolan-3-amine moiety. One common method involves the reaction of 5-bromopyridine with an appropriate oxirane derivative under controlled conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by subsequent functionalization steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-3-yl)oxolan-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position of the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Oxidized forms of the original compound, such as pyridine N-oxides.

    Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

2-(5-Bromopyridin-3-yl)oxolan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-3-yl)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the oxolan-3-amine moiety play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the catalytic function. Additionally, it can interact with receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyridine: A brominated aromatic amine used in labeling and synthesis of polycyclic azaarenes.

    2-Amino-4-bromopyridine: Another brominated pyridine derivative with applications in organic synthesis.

    2-Amino-5-chloropyridine: A chlorinated analog with similar reactivity and applications.

Uniqueness

2-(5-Bromopyridin-3-yl)oxolan-3-amine is unique due to the presence of both the bromine atom and the oxolan-3-amine moiety, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)oxolan-3-amine

InChI

InChI=1S/C9H11BrN2O/c10-7-3-6(4-12-5-7)9-8(11)1-2-13-9/h3-5,8-9H,1-2,11H2

InChI Key

BIYWLJOOUXCBQB-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1N)C2=CC(=CN=C2)Br

Origin of Product

United States

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